N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide
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Overview
Description
“N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The compound is part of a class of organic compounds known as phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring .
Synthesis Analysis
The synthesis of compounds similar to “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” has been reported in the literature. For instance, the synthesis of 5-Methyl-4-(3-(2-oxopyrrolidin-1-yl)propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was achieved and characterized by X-ray, FTIR, and NMR spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” is likely to be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Antitumor Activity
Field
Oncology
Application
This compound has shown potential in the treatment of cancer. Specifically, it has demonstrated significant growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines .
Method
The compound was synthesized and evaluated for its growth inhibition in various human solid tumor and leukemia cell lines .
Results
Compound IVa showed more activity than the other compounds and the positive control temozolomide. In the presence of 40 μg/mL of IVa, the survival rate of all tested tumor cells was less than 10% .
Synthesis of Pyrrole-3-Carboxylic Acid Phenylamide
Field
Organic Chemistry
Application
The compound is used in the synthesis of pyrrole-3-carboxylic acid phenylamide, a substructure central to remarkably successful drugs like Atorvastatin and Sunitinib .
Method
The compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
Results
High yield and operational simplicity are the main features of the presented synthetic procedure .
Pyrrolidine in Drug Discovery
Field
Medicinal Chemistry
Method
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are used in the synthesis of bioactive molecules .
Results
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Synthesis of Fluorinated Derivative of Sigma-1 Receptor Modulator E1R
Application
The compound is used in the synthesis of a fluorinated derivative of sigma-1 receptor modulator E1R .
Method
The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .
Results
Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .
Future Directions
properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-11-14(18-17(21)13-5-2-3-6-13)8-9-15(12)19-10-4-7-16(19)20/h8-9,11,13H,2-7,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDWOIKPHSFIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCCC2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide |
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